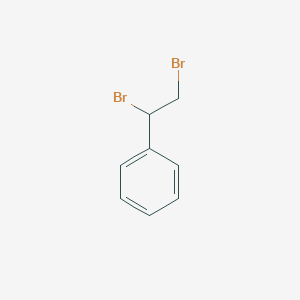

(1,2-Dibromoethyl)benzene

Descripción general

Descripción

(1,2-Dibromoethyl)benzene, also known as 1,2-dibromo-1-phenylethane, is a chemical compound with the molecular formula C8H8Br2. It appears as a colorless to pale yellow liquid and has a strong, sweet odor. This compound is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and acetone . It is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (1,2-Dibromoethyl)benzene can be synthesized through the bromination of styrene. The reaction involves the addition of bromine to the double bond of styrene, resulting in the formation of the dibromo compound. The reaction is typically carried out in an organic solvent such as carbon tetrachloride or chloroform, and the reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and bromine addition to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: (1,2-Dibromoethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted benzene derivatives.

Aromatic Substitution:

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.

Major Products Formed:

Nucleophilic Substitution: Products include phenylethanol, phenylethylamine, and phenylethylthiol.

Aromatic Substitution: Products include nitrobenzene, bromobenzene, and chlorobenzene derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

One of the primary applications of (1,2-Dibromoethyl)benzene is in the synthesis of pharmaceuticals . It serves as an important intermediate in the production of various therapeutic agents. The compound's brominated structure enables the formation of complex molecules that exhibit specific biological activities. For example, it can be used to synthesize anti-cancer drugs and other pharmaceuticals that require bromine as a functional group for enhanced efficacy and selectivity in biological systems .

Polymer Chemistry

In the field of polymer chemistry , this compound is utilized for the synthesis of specialty polymers. These polymers often possess enhanced properties such as improved thermal stability and chemical resistance, making them suitable for applications in industries like automotive and electronics. The incorporation of bromine into polymer backbones can also impart flame-retardant properties, which are crucial for safety in many applications .

Organic Synthesis

This compound plays a vital role in organic synthesis , particularly in reactions that form new carbon-carbon bonds. This capability is essential for developing novel organic compounds with desired properties. The compound can participate in various reactions such as nucleophilic substitutions and eliminations, making it a valuable building block for chemists working on complex organic transformations .

Analytical Chemistry

In analytical chemistry , this compound is employed as a standard substance for calibrating instruments and validating analytical methods. Its consistent properties allow researchers to ensure accurate measurements during chemical analyses. This application is particularly important in quality control processes within laboratories and industrial settings .

Environmental Studies

Recent studies have also explored the environmental fate of brominated compounds like this compound and its derivatives. For instance, research has been conducted on the atmospheric behavior of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), which is related to this compound. These studies assess the spatial patterns and seasonal variability of such compounds in environmental samples, contributing to our understanding of their ecological impact and persistence .

Case Study 1: Pharmaceutical Development

A study highlighted the use of this compound in synthesizing a new class of anti-cancer agents that demonstrated improved efficacy compared to existing treatments. The bromine atoms facilitated specific interactions with target proteins involved in tumor growth.

Case Study 2: Polymer Enhancements

Research conducted on polymers synthesized using this compound revealed significant improvements in thermal stability when compared to non-brominated counterparts. These findings suggest potential applications in high-performance materials used in aerospace and automotive industries.

Case Study 3: Environmental Impact

A comprehensive analysis investigated the presence of TBECH in air and water samples across various regions. The results indicated that TBECH was detected in over 60% of air samples collected from urban areas, raising concerns about its environmental persistence and potential health risks associated with exposure .

Mecanismo De Acción

The mechanism of action of (1,2-Dibromoethyl)benzene involves its ability to undergo nucleophilic and aromatic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity makes it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

- 1,2-Dibromo-2-phenylethane

- Styrene dibromide

- Phenylethylene bromide

Comparison: (1,2-Dibromoethyl)benzene is unique due to its specific substitution pattern and reactivity. While similar compounds like styrene dibromide and phenylethylene bromide also contain bromine atoms and a benzene ring, the position of the bromine atoms in this compound allows for distinct reactivity and applications in organic synthesis .

Actividad Biológica

(1,2-Dibromoethyl)benzene, with the molecular formula CHBr, is an aromatic compound characterized by a benzene ring substituted with two bromine atoms and an ethyl group. It is primarily utilized as a reactive agent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and potential environmental impacts.

- Molecular Weight : 151.96 g/mol

- Solubility : Sparingly soluble in water; readily soluble in organic solvents.

- Appearance : Colorless to pale yellow liquid with a strong sweet odor.

Toxicological Profile

This compound is considered toxic and poses several health risks upon exposure. Its biological activity includes:

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cell lines. For instance, it has been reported to induce apoptosis in human liver cells (HepG2) through oxidative stress mechanisms .

- Genotoxicity : The compound has been linked to genotoxic effects, including DNA damage and chromosomal aberrations in mammalian cells. In vitro studies indicate that exposure leads to significant increases in micronuclei formation .

- Endocrine Disruption : Research suggests that this compound may act as an endocrine disruptor, potentially interfering with hormonal functions in vertebrates .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. Key mechanisms identified include:

- Oxidative Stress : The compound generates reactive oxygen species (ROS), leading to oxidative damage in cells .

- Enzyme Inhibition : It has been found to inhibit certain cytochrome P450 enzymes (notably CYP1A2 and CYP2D6), affecting drug metabolism and increasing toxicity .

Environmental Impact

This compound is persistent in the environment and can bioaccumulate in aquatic organisms. Its degradation products have been shown to possess similar or greater toxicity compared to the parent compound. Monitoring studies indicate that it is detected in various environmental matrices including air and water samples .

Table 1: Summary of Biological Effects

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on HepG2 Cells : A study demonstrated that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxicity and increased ROS production in HepG2 cells .

- Environmental Monitoring : Research conducted across Canadian coastal regions revealed the presence of this compound in over 60% of air samples collected from urban areas, indicating its widespread environmental distribution and potential for human exposure .

- Animal Studies : In vivo studies on rats showed significant metabolic pathways leading to the formation of mercapturic acids after administration of this compound, highlighting its toxicokinetic profiles .

Propiedades

IUPAC Name |

1,2-dibromoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKKTLSDGJRCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052735 | |

| Record name | 1,2-dibromo(phenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | (1,2-Dibromoethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-52-7 | |

| Record name | (1,2-Dibromoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-1-phenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,2-DIBROMOETHYL)BENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1,2-dibromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-dibromo(phenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo(phenyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMO-1-PHENYLETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUE9VR0TBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain (1,2-Dibromoethyl)benzene?

A1: this compound is typically synthesized through the bromination of styrene. []

Q2: Can this compound act as a photoinitiator? What are the implications?

A2: Yes, studies have shown that this compound can initiate the polymerization of styrene upon exposure to UV light. This property is attributed to the generation of reactive β-bromostyryl radicals. Interestingly, these radicals show a lower reactivity towards styrene compared to polystyryl radicals. []

Q3: Can this compound be used to synthesize more complex molecules?

A4: Absolutely! this compound serves as a valuable precursor in the synthesis of various compounds. For example, it can react with acetylacetone and carbon disulfide in the presence of a base to yield 3-(4-Phenyl-1,3-dithiolan-2-ylidene)pentane-2,4-dione. This compound can further undergo condensation reactions with arylaldehydes, showcasing the potential of this compound in constructing diverse molecular structures. [, ]

Q4: Are there alternative methods for synthesizing compounds like α-oxo ketene dithioacetals that typically use this compound?

A5: Yes, researchers have explored alternative synthetic routes to produce compounds like α-oxo ketene dithioacetals. For instance, a method utilizing a KF/Al2O3 catalyst system has been reported. This approach offers potential advantages such as improved reaction yields, reduced reaction times, easier control over reaction conditions, and a more environmentally friendly process compared to traditional methods involving this compound. []

Q5: Can this compound be used in polymer chemistry?

A6: Yes, research demonstrates that this compound groups, when incorporated into polymers like poly(divinylbenzene-co-ethylvinylbenzene), can undergo further chemical modifications. For example, these groups can be transformed to introduce thiol functionalities into the polymer structure, highlighting the potential of this compound for modifying polymer properties. []

Q6: Can this compound be reduced?

A7: Yes, this compound can be reduced using diethyl phosphonate and triethylamine as reducing agents. This reaction provides a method for removing the bromine atoms and obtaining the corresponding alkane. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.